molecular formula C10H14OS B14382146 2,4,5-Trimethyl-3-(methylsulfanyl)phenol CAS No. 89711-25-1

2,4,5-Trimethyl-3-(methylsulfanyl)phenol

Katalognummer: B14382146
CAS-Nummer: 89711-25-1
Molekulargewicht: 182.28 g/mol
InChI-Schlüssel: VGGZSJGSTVGGJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4,5-Trimethyl-3-(methylsulfanyl)phenol is an organic compound with the molecular formula C10H14OS It is a derivative of phenol, characterized by the presence of three methyl groups and a methylsulfanyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trimethyl-3-(methylsulfanyl)phenol can be achieved through several methods. One common approach involves the methylation of 2,4,5-trimethylphenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and distillation are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,4,5-Trimethyl-3-(methylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated phenols.

Wissenschaftliche Forschungsanwendungen

2,4,5-Trimethyl-3-(methylsulfanyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4,5-Trimethyl-3-(methylsulfanyl)phenol involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, its antimicrobial activity may result from disrupting microbial cell membranes and interfering with essential cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,5-Trimethylphenol: Lacks the methylsulfanyl group, resulting in different chemical properties.

    3,4,5-Trimethylphenol: Similar structure but with different substitution patterns on the benzene ring.

    2,3,5-Trimethylphenol: Another isomer with distinct chemical behavior.

Uniqueness

2,4,5-Trimethyl-3-(methylsulfanyl)phenol is unique due to the presence of both methyl and methylsulfanyl groups, which confer specific reactivity and potential applications not shared by its analogs. The combination of these functional groups allows for diverse chemical transformations and biological activities.

Eigenschaften

CAS-Nummer

89711-25-1

Molekularformel

C10H14OS

Molekulargewicht

182.28 g/mol

IUPAC-Name

2,4,5-trimethyl-3-methylsulfanylphenol

InChI

InChI=1S/C10H14OS/c1-6-5-9(11)8(3)10(12-4)7(6)2/h5,11H,1-4H3

InChI-Schlüssel

VGGZSJGSTVGGJA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1C)SC)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.